molecular formula C16H15F3N6 B6461001 6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2549028-04-6

6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6461001
CAS No.: 2549028-04-6
M. Wt: 348.33 g/mol
InChI Key: MAHPPKJYCBRTRN-UHFFFAOYSA-N
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Description

The compound “6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . A detailed synthesis process for a closely related compound involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The crystal structure provides information about the arrangement of atoms in the crystal lattice, which can be used to infer the molecular structure.


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. For instance, it could be evaluated for its anti-tubercular activity, as has been done with similar compounds .

Mechanism of Action

Target of Action

Similar compounds with a pyrimidine moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that compounds with a pyrimidine moiety can exhibit a wide range of pharmacological activities . They can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to have anti-inflammatory properties , suggesting that this compound may also affect inflammatory pathways

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound may also have potential therapeutic effects in neurodegenerative diseases and inflammation.

Properties

IUPAC Name

6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6/c1-11-22-13(16(17,18)19)8-15(23-11)25-6-4-24(5-7-25)14-3-2-12(9-20)10-21-14/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPPKJYCBRTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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